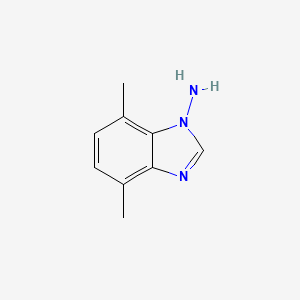

4,7-Dimethyl-1H-benzimidazol-1-amine

Beschreibung

Eigenschaften

IUPAC Name |

4,7-dimethylbenzimidazol-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3/c1-6-3-4-7(2)9-8(6)11-5-12(9)10/h3-5H,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJAPXJHCBAJGPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)C)N(C=N2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80517308 | |

| Record name | 4,7-Dimethyl-1H-benzimidazol-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80517308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86979-03-5 | |

| Record name | 4,7-Dimethyl-1H-benzimidazol-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80517308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of benzimidazole derivatives typically involves the condensation of o-phenylenediamine with various aldehydes or acids. For 4,7-Dimethyl-1H-benzimidazol-1-amine, the synthesis can be achieved through the following steps:

Condensation Reaction: o-Phenylenediamine reacts with an appropriate aldehyde or acid under acidic or basic conditions to form the benzimidazole ring.

Industrial Production Methods

Industrial production of benzimidazole derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

4,7-Dimethyl-1H-benzimidazol-1-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in the presence of a catalyst.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

Oxidation: Formation of N-oxides or other oxidized derivatives.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of substituted benzimidazole derivatives.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research indicates that 4,7-dimethyl-1H-benzimidazol-1-amine exhibits significant anticancer properties by interacting with specific protein kinases involved in cancer cell proliferation. The presence of methyl groups increases its binding affinity and selectivity towards these targets, making it a subject of interest in cancer research.

Case Study:

A study demonstrated that derivatives of benzimidazole, including 4,7-dimethyl-1H-benzimidazol-1-amine, showed varying degrees of antiproliferative activity across different cancer cell lines such as MCF-7 (breast cancer) and CCRF-CEM (leukemia) with GI50 values indicating effective growth inhibition .

Antiviral Properties

Benzimidazole derivatives have been investigated for their antiviral activities. Some studies reported that compounds similar to 4,7-dimethyl-1H-benzimidazol-1-amine exhibited inhibitory effects against hepatitis C virus (HCV) and other viral infections. The structure's modifications often enhance antiviral potency .

Table: Antiviral Activity Comparison

| Compound Name | Target Virus | EC50 Value (nM) |

|---|---|---|

| Compound A | HCV | 3.0 |

| Compound B | BVDV | 1.11 |

| 4,7-Dimethyl | HCV (inferred) | TBD |

Antimicrobial Activity

The compound has also shown promising antibacterial properties against various Gram-positive and Gram-negative bacteria. Its derivatives have been tested against strains like E. coli and Staphylococcus aureus, demonstrating superior efficacy compared to traditional antibiotics .

Protein Kinase Inhibition

Studies have shown that 4,7-dimethyl-1H-benzimidazol-1-amine can inhibit certain protein kinases associated with cancer progression. This inhibition is crucial for developing targeted cancer therapies.

Anti-inflammatory Effects

Some derivatives have demonstrated anti-inflammatory properties comparable to standard anti-inflammatory drugs like indomethacin. These compounds showed significant reductions in inflammation markers in preclinical models .

Wirkmechanismus

The mechanism of action of 4,7-Dimethyl-1H-benzimidazol-1-amine involves its interaction with various molecular targets and pathways:

Vergleich Mit ähnlichen Verbindungen

(a) 4,6-Dimethyl-1H-benzimidazol-2-amine

- Structure : Methyl groups at positions 4 and 6, amine at position 2 (vs. 4,7-dimethyl and amine at position 1 in the target compound).

- Key Data: CAS No.: 67469-39-0 Molecular Formula: C₉H₁₁N₃ Spectral Data:

- FT-IR (cm⁻¹): N-H stretches (~3429, ~3354), C=N (imidazole) at ~1639 .

- ^1H-NMR (δ): Methyl groups at 2.40 ppm, aromatic protons at 6.85–7.32 ppm .

- Comparison : The positional isomerism (4,6 vs. 4,7 substitution) likely alters electronic distribution and steric effects, impacting reactivity and biological activity.

(b) 2-Aminobenzimidazole (Unsubstituted Core)

- Structure: No methyl substituents; amine at position 2.

- Key Data :

- Synthesis : Used as a precursor in reactions with naphthalen-1-ylmethyl or pyrimidin-2-yl groups to form derivatives like 1-(Naphthalen-1-ylmethyl)-1H-benzo[d]imidazol-2-amine (21) .

- Biological Relevance : Demonstrates moderate activity in P2X3 receptor modulation when functionalized with electron-withdrawing groups (e.g., Cl, CF₃) .

- Comparison: The absence of methyl groups in 2-aminobenzimidazole reduces hydrophobicity compared to 4,7-dimethyl derivatives, affecting solubility and membrane permeability.

Derivatives with Functional Group Variations

(a) Benzimidazole-4,7-dione Derivatives

- Structure: 4,7-dione core with substituents like Cl, CF₃, and arylpiperidinylamino groups (e.g., compounds 14c–14i) .

- Key Data :

- Comparison: The 4,7-dione core introduces redox-active quinoid structures, differing significantly from the amine-substituted 4,7-dimethyl target compound in electronic properties.

(b) N-(4,6-Dimethylpyrimidin-2-yl)-1H-benzimidazol-2-amine

Data Tables

Table 1: Structural and Spectral Comparison of Benzimidazole Derivatives

Research Implications

The substitution pattern (methyl positions, amine location) and functional group additions (e.g., dione, pyrimidine) critically influence benzimidazole derivatives' physicochemical and biological profiles. While 4,7-dimethyl-1H-benzimidazol-1-amine lacks direct data, analogs suggest that its methyl groups may enhance lipophilicity and steric hindrance compared to unsubstituted or dione-containing derivatives. Further studies should explore its synthesis (e.g., via methods in ) and comparative bioactivity assays.

Biologische Aktivität

Overview

4,7-Dimethyl-1H-benzimidazol-1-amine is a derivative of benzimidazole, a class of compounds recognized for their diverse pharmacological activities. This compound has garnered attention for its potential applications in medicinal chemistry, particularly in the fields of antimicrobial and anticancer research. The unique substitution pattern of 4,7-Dimethyl-1H-benzimidazol-1-amine enhances its biological activity compared to other benzimidazole derivatives.

The chemical structure of 4,7-Dimethyl-1H-benzimidazol-1-amine includes two methyl groups at the 4 and 7 positions and an amine group at the 1 position. These modifications can significantly influence its reactivity and biological interactions.

The biological activity of 4,7-Dimethyl-1H-benzimidazol-1-amine is attributed to its ability to interact with various molecular targets. It has been shown to inhibit specific enzymes and pathways associated with tumor growth and microbial resistance. The mechanisms include:

- Anticancer Activity: The compound has been evaluated for its cytotoxic effects on cancer cell lines, demonstrating the ability to induce apoptosis in hypoxic tumor environments .

- Antimicrobial Activity: It exhibits significant antibacterial properties against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .

Anticancer Activity

A study focused on the cytotoxic properties of benzimidazole derivatives, including 4,7-Dimethyl-1H-benzimidazol-1-amine, revealed promising results. The compound was tested against human lung adenocarcinoma (A549) and malignant melanoma (WM115) cell lines using proliferation assays and apoptosis tests. The findings indicated that exposure to this compound led to significant cell death via caspase-dependent pathways, highlighting its potential as a hypoxia-selective anticancer agent .

Antimicrobial Activity

In antimicrobial studies, 4,7-Dimethyl-1H-benzimidazol-1-amine demonstrated substantial activity against various bacterial strains. For instance:

- Staphylococcus aureus: Showed a zone of inhibition of approximately 20 mm.

- Escherichia coli: Inhibition zones ranged around 18 mm.

These results suggest that the compound could serve as a lead structure for developing new antibiotics .

Table 1: Biological Activity Summary

| Activity Type | Cell Line/Organism | Assay Method | Result |

|---|---|---|---|

| Anticancer | A549 (Lung Cancer) | WST-1 Proliferation | Cytotoxicity confirmed |

| WM115 (Melanoma) | Caspase Assays | Induced apoptosis | |

| Antimicrobial | Staphylococcus aureus | Zone of Inhibition | 20 mm |

| Escherichia coli | Zone of Inhibition | 18 mm |

Case Studies

Several studies have highlighted the potential of benzimidazole derivatives in drug development:

- Cytotoxicity in Tumor Cells: A study demonstrated that compounds similar to 4,7-Dimethyl-1H-benzimidazol-1-amine could target hypoxic conditions in tumors effectively, leading to selective cytotoxic effects without harming normal cells .

- Antibacterial Efficacy: Research involving various synthesized alkaloids revealed that compounds with structural similarities to 4,7-Dimethyl-1H-benzimidazol-1-amine exhibited strong antibacterial activity against resistant strains .

Q & A

Q. Critical Parameters :

- Solvent choice : DMF or dichloromethane enhances solubility and reaction efficiency.

- Catalysts : Palladium or copper salts may accelerate coupling reactions but require rigorous purification to avoid metal contamination .

- Side reaction mitigation : Use of scavengers (e.g., molecular sieves) and low-temperature conditions reduces byproducts like N-alkylated impurities.

Advanced Question: How can structural contradictions in crystallographic and spectral data for 4,7-Dimethyl-1H-benzimidazol-1-amine be resolved?

Answer:

Discrepancies between X-ray crystallography and NMR/IR data often arise from dynamic molecular behavior (e.g., tautomerism) or crystal-packing effects. Methodological approaches include:

- Dual refinement : Use programs like SHELXL to cross-validate crystallographic data against spectroscopic results. SHELXL’s robust refinement algorithms account for disorder and hydrogen-bonding networks, improving model accuracy .

- Dynamic NMR : Variable-temperature NMR experiments detect tautomeric equilibria or conformational flexibility in solution .

- DFT calculations : Compare experimental IR spectra with density functional theory (DFT)-predicted vibrational modes to confirm functional group assignments .

Q. Example Workflow :

| Technique | Application | Key Reference |

|---|---|---|

| X-ray crystallography | Resolve absolute configuration | |

| VT-NMR | Detect tautomerism | |

| DFT | Validate vibrational modes and electronic structure |

Basic Question: What analytical techniques are essential for characterizing 4,7-Dimethyl-1H-benzimidazol-1-amine?

Answer:

- Nuclear Magnetic Resonance (NMR) :

- ¹H/¹³C NMR : Assign methyl group signals (δ ~2.5 ppm for CH₃) and aromatic protons (δ ~7.0–8.5 ppm). Coupling patterns confirm substitution positions .

- Infrared Spectroscopy (IR) :

- Peaks at ~3400 cm⁻¹ (N-H stretch) and ~1600 cm⁻¹ (C=N/C=C aromatic) validate the benzimidazole core .

- Mass Spectrometry (MS) :

- High-resolution MS (HRMS) confirms molecular formula (e.g., [M+H]⁺ for C₉H₁₁N₃).

Data Interpretation Tip : Cross-reference with computational predictions (e.g., ChemDraw simulations) to resolve ambiguous peaks.

Advanced Question: How does 4,7-Dimethyl-1H-benzimidazol-1-amine interact with biological targets, and what experimental models validate these interactions?

Answer:

Benzimidazole derivatives often target enzymes (e.g., kinases) or receptors (e.g., GPCRs) via hydrogen bonding and hydrophobic interactions. For 4,7-dimethyl analogs:

- Enzyme inhibition assays : Use fluorescence-based assays (e.g., ATPase activity) to measure IC₅₀ values.

- Molecular docking : Software like AutoDock Vina predicts binding modes to active sites, guided by crystallographic data from related compounds .

- In vitro models : Cell viability assays (MTT) or Western blotting assess downstream signaling effects in cancer or microbial models .

Q. Key Considerations :

- Solubility : Optimize DMSO/water ratios for biological testing to avoid aggregation artifacts.

- Metabolic stability : Liver microsome assays evaluate pharmacokinetic potential.

Advanced Question: What computational strategies are effective for modeling the reactivity of 4,7-Dimethyl-1H-benzimidazol-1-amine in synthetic pathways?

Answer:

- Retrosynthetic Analysis : Tools like Pistachio or Reaxys identify feasible precursors (e.g., 4,7-dimethyl-1H-benzimidazole) and reaction pathways .

- Transition State Modeling : DFT (B3LYP/6-31G*) calculates activation energies for amination or methylation steps, guiding catalyst selection .

- Reaction Kinetics : Monte Carlo simulations predict yield optimization under varying temperatures and pressures.

Q. Case Study :

| Reaction Step | Computational Tool | Outcome |

|---|---|---|

| Methylation | DFT | Identified K₂CO₃ as optimal base |

| Cyclization | Reaxys | Predicted 85% yield at 100°C |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.